4-Methylcyclohept-4-ene-1,3-dione
Description
4-Methylcyclohept-4-ene-1,3-dione is a seven-membered cyclic diketone featuring a conjugated enone system and a methyl substituent at the 4-position. Its structure combines a cycloheptene backbone with two ketone groups at the 1- and 3-positions, creating a planar, electron-deficient core. The methyl group and ring size may influence its physicochemical behavior and interaction with biological targets, warranting comparative analysis with similar compounds.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-methylcyclohept-4-ene-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-7(9)5-8(6)10/h3H,2,4-5H2,1H3 |
InChI Key |
MWCRGPJDVLZVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=O)CC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Piperazine-2,3-dione Derivatives
Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives 2a-i ) are six-membered cyclic diketones with nitrogen atoms at the 1- and 4-positions. Key differences include:
- Ring Size and Conformation : The smaller piperazine ring allows for greater rigidity compared to the more flexible cycloheptene system in 4-methylcyclohept-4-ene-1,3-dione.
- Lipophilicity : Piperazine-2,3-diones exhibit improved lipophilicity (ClogP values ranging from 1.2–3.5) over unmodified piperazine, enhancing membrane permeability and anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
- Biological Activity : Substituted benzyl groups on the piperazine scaffold significantly boost antiparasitic effects (e.g., 2a-i showed 50–80% inhibition at 1 mg/mL), whereas the larger cycloheptene ring in the target compound may alter binding kinetics due to steric effects.
Comparison with Indolin-1,3-dione Derivatives
Indolin-1,3-diones are bicyclic compounds with fused benzene and pyrrolidine rings. Notable contrasts:
- Scaffold Geometry: The fused bicyclic system of indolin-1,3-dione enhances aromatic stacking interactions, whereas the monocyclic structure of this compound may reduce such interactions.
- Receptor Affinity : Indolin-2,3-diones exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Ki = 42 nM), attributed to the additional carbonyl group . The methyl substituent in the target compound could similarly modulate selectivity, though its receptor targets remain unexplored.
Comparison with Isoindole-1,3-dione Derivatives
Isoindole-1,3-diones (e.g., compound 10 ) are bicyclic diketones with demonstrated DNA gyrase inhibition. Key distinctions:
- Enzyme Inhibition: The isoindole scaffold in 10 achieves potent gyrase inhibition (IC50 ~2.8–57 mM), comparable to novobiocin, via interactions with the enzyme’s ATP-binding pocket . The cycloheptene ring’s larger size may hinder such binding but could offer novel inhibition mechanisms.
- Substituent Effects: Electron-withdrawing groups (e.g., amino substituents) on isoindole-1,3-diones enhance activity, suggesting that the methyl group in the target compound might similarly fine-tune electronic properties.
Comparison with Indane-1,3-dione Derivatives
Indane-1,3-diones are bicyclic systems with anticoagulant and anti-inflammatory activities. Critical comparisons:
- Anticoagulant Activity: 2-Substituted indane-1,3-diones (e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) prolong prothrombin time, mimicking anisindione .
- Substituent Position : Substituents at the 2-position in indane derivatives are critical for activity, whereas the 4-methyl group in the target compound may occupy a distinct spatial position, altering target engagement.
Data Tables
Table 1: Structural and Physicochemical Comparison
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